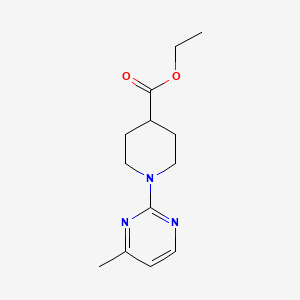

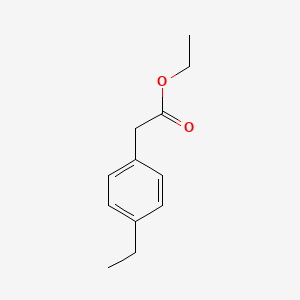

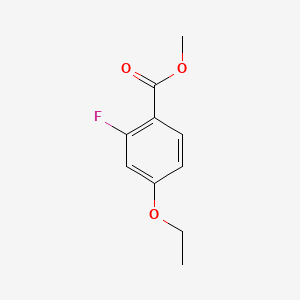

![molecular formula C18H34N4O4 B577449 oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine CAS No. 1217449-15-4](/img/structure/B577449.png)

oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine

Vue d'ensemble

Description

Oxalic acid is a dicarboxylic acid used in various industries, including cleaning and metal extraction . The compound “(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine” is a variant of pyrrolidine, a nitrogen-containing cyclic compound . It’s also known as (2R,2’R)-2,2’-Bipyrrolidine .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through a visible light-mediated process that uses a bromide catalyst and oxidant to generate a nitrogen-centered radical for a site-selective hydrogen atom transfer (HAT) process . This strategy has enabled the unconventional syntheses of a number of N-heterocycles .Molecular Structure Analysis

The molecular structure of oxalic acid is C2H2O4 . For (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine, the empirical formula is C8H16N2 . Pyrrolidine rings have been found to exhibit dynamic disorder, which has been elucidated by NMR crystallography .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed formal [4+1] approach to pyrrolidines from readily available unactivated terminal alkenes as 4-carbon partners has been developed . This reaction provides a rapid construction of various pyrrolidine-containing structures .Physical And Chemical Properties Analysis

Oxalic acid is a crystalline solid that dissolves in water to give colorless, acidic solutions . It has a molecular weight of 90.03 . The compound “(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine” has a molecular weight of 140.23 .Applications De Recherche Scientifique

Oxalic Acid

Role in Fungal and Bacterial Metabolism: Oxalic acid and oxalates are secondary metabolites secreted by fungi, bacteria, and plants . They are linked to various processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .

Biotechnological Potential: The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates are important factors that can be used in the prevention of kidney stone, as a diagnostic tool for determination of oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .

Use in Analytical Chemistry: Oxalic acid is extensively used in the field of analytical chemistry. It is a commonly used titrant in acid-base titrations and can be used to determine the concentration of various cations, including iron, calcium, and magnesium .

Industrial Applications: Oxalic acid has a wide range of applications, including uses in the textile, pharmaceutical, and metal cleaning industries .

Role in Environmental Remediation: Due to their chelating ability, oxalates are considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Use in Activated Carbon Modification: Oxalic acid-modified activated carbons under hydrothermal condition have been found to improve the adsorption capacity of volatile organic compounds (VOCs), which is crucial for air pollution control .

Now, let’s move on to “(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine”.

(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine

Use in Organocatalysis: A novel chiral spiro-pyrrolidine silyl ether organocatalyst has been designed. Its catalytic asymmetric effect is demonstrated by the Michael addition reaction, which affords the desired products with an all-carbon quaternary center .

Applications in Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): Chiral pyrrolidine functionalized MOFs and COFs have been synthesized, and their applications have been systematically summarized. These materials show superiority because of their crystalline structure, rational designable and tunable framework .

Mécanisme D'action

Target of Action

Oxalic Acid: Oxalic acid, also known as ethanedioic acid, is an organic compound that interacts with various biological targets. It has a high affinity for metal cations, forming complexes with them . This chelating ability allows oxalic acid to interact with metal ions in biological systems, affecting their availability and function .

(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine: Pyrrolidine derivatives have been shown to interact with the proto-oncogene tyrosine-protein kinase src .

Mode of Action

Oxalic Acid: Oxalic acid acts as a strong reducing agent and its conjugate bases, hydrogen oxalate and oxalate, serve as chelating agents for metal cations . This interaction with metal ions can lead to the formation of water-soluble complexes, such as the ferrioxalate ion, which is used in rust removal .

Biochemical Pathways

Oxalic Acid: Oxalic acid is involved in several biochemical pathways. It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . In the environment, oxalic acid participates in various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . It is also involved in the degradation of the lignocellulose complex by fungi .

Result of Action

Oxalic Acid: Excessive ingestion of oxalic acid or prolonged skin contact can be dangerous . It can inhibit the absorption of other important nutrients, leading to what some people refer to as an anti-nutrient effect . In some people, it can also increase the risk of kidney stones .

Action Environment

Oxalic Acid: Environmental factors can influence the action of oxalic acid. For instance, oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates .

Safety and Hazards

Propriétés

IUPAC Name |

oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6)/t2*7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBQBHKEKBYWIP-BMROQPAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746346 | |

| Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine | |

CAS RN |

1217449-15-4 | |

| Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217449-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

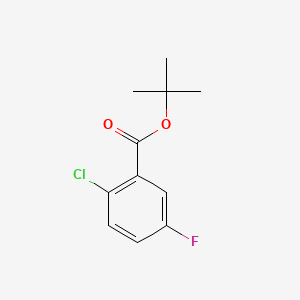

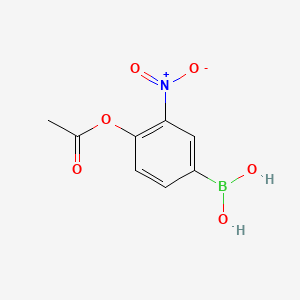

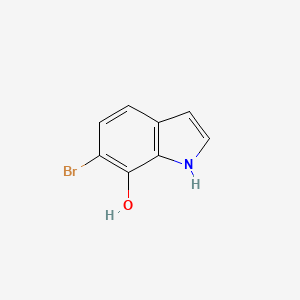

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)